molecular formula C11H20N2O2 B1179244 POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO CAS No. 134490-19-0

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

Cat. No. B1179244
CAS RN: 134490-19-0
InChI Key:
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Description

Synthesis Analysis

PLCG is synthesized through ring-opening polymerization, with the incorporation of l-lactide, caprolactone, and glycolide monomers. The use of catalysts like stannous octoate facilitates the polymerization process. The synthesis approach aims to control the molecular weight and composition to achieve desired properties. For instance, the copolymerization of glycolide and lactide with polycaprolactone diols using stannous octoate as a catalyst produces novel ABA block copolymers, demonstrating controlled synthesis and composition adjustment (Cai, Bei, & Wang, 2000).

Molecular Structure Analysis

The molecular structure of PLCG copolymers is characterized by the presence of l-lactide, caprolactone, and glycolide units in varying ratios. This structure influences the physical and chemical properties of the copolymers. High-resolution 13C NMR spectroscopy aids in analyzing the copolymer's structure, revealing the sequences and types of chain structures depending on the initiator used in the copolymerization process (Kasperczyk & Bero, 1991).

Chemical Reactions and Properties

The chemical reactivity of PLCG involves its degradation behavior, which is crucial for its application in biodegradable materials. The copolymer's hydrolytic degradation is influenced by its molecular structure and the presence of different monomer units. Enzyme-catalyzed degradation studies show that diblock, triblock, and four-armed copolymers exhibit varying degradation rates, influenced by their chain structure and crystallinity (Liu et al., 2009).

Physical Properties Analysis

The physical properties of PLCG, such as tensile strength and elongation percentage, can be adjusted through synthesis and processing techniques. For example, the preparation of blend porous films using PLCG and modifying agents demonstrates the ability to control porosity and mechanical properties by varying the content and size of porogens (Wang et al., 2020).

Chemical Properties Analysis

The chemical properties of PLCG, including its degradation rate and the influence of copolymer composition on biocompatibility and drug release behavior, are key considerations. The introduction of caprolactone into the polymer matrix is shown to control the degradation rate, which is critical for applications requiring predictable material breakdown rates (Wu et al., 2019).

Scientific Research Applications

Biocompatibility and Biodegradation

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCOLIDE) copolymers, including PLGA and PLCL, are extensively used in biomedical materials due to their biodegradability and biocompatibility. Studies highlight their promising applications in neural guide tissue regeneration, surgical sutures, orthopedics, and scaffolds for tissue engineering. Surface modification techniques like plasma treatment have been shown to enhance the hydrophilicity of these materials, significantly improving cell attachment and proliferation without cytotoxic effects, pointing towards their suitability in medical implants and tissue engineering applications (Techaikool et al., 2017).

Drug Delivery Systems

The copolymers are also prominent in drug delivery systems. For instance, the synthesis of sugar-labeled amphiphilic copolymers with a PLGA backbone has been reported for potential use in targeted drug delivery. These copolymers can form micelles in water, interacting with glyco-receptor proteins, which could be pivotal in targeted therapies (Freichels et al., 2012).

Mechanical Properties and Degradation Behavior

The mechanical properties of these copolymers, crucial for their application in biomedical devices, can be tuned by varying the copolymer composition. Studies have delved into the characterization of their mechanical properties, degradation behavior in vivo, and the interaction of these materials with biological tissues, providing valuable insights for their application in medical devices and implants (Duarte et al., 2014).

Tissue Engineering and Regeneration

In tissue engineering, these copolymers have been explored for their shape-memory properties and compatibility with biological tissues. Research demonstrates their potential in creating self-expanding vascular polymer stents and vascular closure devices, indicating their significant role in the development of advanced medical devices (Cha et al., 2014).

Guided Bone Regeneration

Additionally, the copolymers have been investigated for their role in guided bone regeneration. Composites of these polymers with beta-tricalcium phosphate have shown promising results in maintaining mechanical strength and promoting bone regeneration, signifying their potential in dental and orthopedic applications (Kikuchi et al., 2004).

Mechanism of Action

Target of Action

Poly(L-lactide-co-caprolactone-co-glycolide) (PLCL) is a biodegradable copolymer that primarily targets human soft tissues . It has been applied in various fields of tissue engineering and regenerative medicine .

Mode of Action

PLCL is composed of L-lactide and caprolactone monomers . It exhibits a unique combination of properties derived from its constituent components, including high flexibility, mechanical strength, and thermal stability . The copolymer interacts with its targets by mimicking the mechanical properties of human soft tissues .

Biochemical Pathways

The synthesis of PLCL involves the ring-opening polymerization (ROP) of cyclic ester monomers . Changes in the polymerization time and feed ratio result in differences in the L-lactide and caprolactone content, which in turn cause PLCL to exhibit different properties .

Pharmacokinetics

The pharmacokinetics of PLCL are largely determined by its biodegradability. It has a longer degradation profile, which contributes to its compatibility with biological systems . The degradation rate of the resulting polymer can be increased by copolymerizing poly(L-lactide) with caprolactone .

Result of Action

The result of PLCL’s action is largely dependent on its mechanical properties. For instance, the PLCL obtained with a feed ratio of 1:1 (L-lactide:caprolactone) and a polymerization time of 30 hours has the best toughness and elasticity . This makes it suitable for applications in dynamic mechanical environments, such as vascular tissue engineering .

Action Environment

The action of PLCL can be influenced by environmental factors. For example, its mechanical properties, including rigidity and viscoelasticity, must be improved for compatibility with native cartilage . Furthermore, the gelatin-entrapped and micropatterned PLCL surfaces could guide the adhered Schwann cells (SCs) to form an elongated shape with a higher length to width ratio along the stripes .

Future Directions

The future directions for PLCG research involve further investigation of the synthesis and structure-activity relationship of the copolymer to allow tuning of different mechanical properties . The developed PLCG may have applications in dynamic mechanical environments, such as vascular tissue engineering .

properties

{ "Design of the Synthesis Pathway": "The synthesis of POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) can be achieved through ring-opening polymerization of lactide, caprolactone, and glycolide monomers.", "Starting Materials": [ "L-Lactide", "Caprolactone", "Glycolide", "Initiator (e.g. stannous octoate)", "Solvent (e.g. toluene)" ], "Reaction": [ "Dissolve the monomers and initiator in the solvent under inert atmosphere", "Heat the mixture to the desired reaction temperature (e.g. 140-160°C) for a specific time (e.g. 24-48 hours)", "Cool the reaction mixture and precipitate the polymer in a nonsolvent (e.g. methanol)", "Purify the polymer by washing and drying" ] }

CAS RN

134490-19-0

Product Name

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

Molecular Formula

C11H20N2O2

Molecular Weight

0

synonyms

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO&

Origin of Product

United States

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